molecular formula C32H28N2O9 B6297275 Fmoc-L-Orn(CDOCA)-OH CAS No. 2389078-25-3

Fmoc-L-Orn(CDOCA)-OH

Cat. No.: B6297275
CAS No.: 2389078-25-3
M. Wt: 584.6 g/mol
InChI Key: YUZYXXVIPGOROZ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Orn(CDOCA)-OH is a derivative of the amino acid ornithine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclododecylcarbonyl (CDOCA) group. This compound is used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Orn(CDOCA)-OH typically involves the protection of the amino group of ornithine with the Fmoc group, followed by the introduction of the CDOCA group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The CDOCA group is then introduced using cyclododecylcarbonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Orn(CDOCA)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Substitution: Various alkylating or acylating agents.

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-L-Orn(CDOCA)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It serves as a tool for understanding the structure and function of proteins .

Medicine

Its ability to form stable peptides makes it a candidate for developing drugs with improved stability and efficacy .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and other advanced technologies .

Mechanism of Action

The mechanism of action of Fmoc-L-Orn(CDOCA)-OH involves its ability to form stable peptide bonds and introduce specific functional groups into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The CDOCA group provides additional stability and hydrophobicity, enhancing the overall properties of the peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Orn(CDOCA)-OH is unique due to the presence of the CDOCA group, which provides enhanced stability and hydrophobicity compared to other protecting groups. This makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZYXXVIPGOROZ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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